6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dimethoxyphenyl group at the 3rd position of the chromenone core.
Mechanism of Action
Target of Action
The compound “6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one” is a type of phenethylamine . Phenethylamines are a broad class of compounds that often target the central nervous system and can have various effects depending on their specific structures .
Mode of Action
Phenethylamines typically exert their effects by interacting with various neurotransmitter receptors in the brain .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Phenethylamines in general can affect several biochemical pathways related to neurotransmitter synthesis, release, and reuptake .
Pharmacokinetics
Phenethylamines, depending on their specific structures, can have varied ADME properties .
Result of Action
Phenethylamines can have a wide range of effects at the molecular and cellular level, often involving changes in neurotransmitter levels .
Action Environment
Environmental factors can influence the action of phenethylamines in various ways, such as by affecting their absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective bromination of 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives with reduced chromenone core.
Scientific Research Applications
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy groups.
Mescaline: A compound with a similar structure but with an additional methoxy group at the 5th position.
Uniqueness
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. Its specific substitution pattern and chromenone core differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGGTDYQSPLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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